7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1170834-00-0
VCID: VC3357728
InChI: InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3
SMILES: CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

CAS No.: 1170834-00-0

Cat. No.: VC3357728

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one - 1170834-00-0

Specification

CAS No. 1170834-00-0
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one
Standard InChI InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3
Standard InChI Key PXNREBVHHSMWJQ-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C
Canonical SMILES CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C

Introduction

Chemical Structure and Properties

Structural Features

7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one possesses a complex molecular structure with several key features:

  • A benzoxazepin core structure (a seven-membered heterocyclic ring fused to a benzene ring)

  • An amino (-NH₂) group at position 7

  • Two methyl groups (dimethyl) at position 3

  • A 3-methylbutyl (isopentyl) side chain at position 5

  • A ketone (C=O) group at position 4

The presence of these functional groups creates a molecule with potential for hydrogen bonding (via the amino and ketone groups) and hydrophobic interactions (via the dimethyl and 3-methylbutyl groups).

Predicted Physicochemical Properties

Based on the chemical structure, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₆H₂₄N₂O₂Based on structural composition
Molecular Weight~276-280 g/molCalculated from molecular formula
SolubilityLimited water solubility, good solubility in organic solventsDue to presence of both polar and non-polar groups
LogP~2.5-3.5Estimated from similar benzoxazepin derivatives
Hydrogen Bond Donors2From the amino group
Hydrogen Bond Acceptors3From oxygen and nitrogen atoms

These properties suggest that the compound may have moderate lipophilicity, which could influence its potential for membrane permeability if considered for biological applications.

Synthesis and Chemical Reactivity

Compound ClassStructural SimilarityKnown Activities
BenzodioxepinsSimilar seven-membered ring with oxygenSome used as fragrances and in household products
BenzodiazepinesSeven-membered ring with nitrogen atomsAnxiolytic, sedative, anticonvulsant properties
BenzoxazepinesBenzoxazepin core structureVarious CNS activities, potential antipsychotic applications
N-substituted heterocyclesSimilar to N-(3-methylbutyl) substitutionOften improves pharmacokinetic properties

The compound 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- mentioned in the search results shares the 3-methylbutyl substituent and a seven-membered heterocyclic ring structure, although with a different heterocyclic system. This related compound has been classified under "Fragrances" and "Endocrine Disruptors" categories and appears in household products including auto products and commercial/institutional products .

Analytical Characterization

Spectroscopic Properties

For compound characterization and identification, several spectroscopic methods would typically be employed:

Nuclear Magnetic Resonance (NMR)

The expected key signals in the ¹H NMR spectrum would include:

  • Aromatic protons from the benzene ring

  • Signals from the 3-methylbutyl chain (including a characteristic doublet for the terminal methyl groups)

  • Dimethyl group signals (likely as a singlet)

  • Amino protons (typically a broad signal)

  • Methylene protons adjacent to the nitrogen

For ¹³C NMR, characteristic peaks would include the carbonyl carbon, aromatic carbons, and aliphatic carbons from the methyl and 3-methylbutyl groups.

Mass Spectrometry

Mass spectrometry would help confirm the molecular weight and fragmentation pattern. Expected fragments might include loss of the 3-methylbutyl group and fragmentation at the heterocyclic ring.

Infrared Spectroscopy

Key IR bands would likely include:

  • N-H stretching vibrations (approximately 3300-3500 cm⁻¹)

  • C=O stretching (approximately 1650-1700 cm⁻¹)

  • C-O stretching (approximately 1200-1300 cm⁻¹)

  • Aromatic C=C stretching (approximately 1400-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for purity assessment and quantitative analysis. The compound would likely show moderate retention on reverse-phase HPLC columns due to its mixed polarity.

Future Research Directions

Several research avenues for 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one could be valuable:

  • Comprehensive structure elucidation and confirmation through X-ray crystallography

  • Investigation of synthesis routes and optimization

  • Screening for biological activities based on structural features

  • Structure-activity relationship studies through the synthesis of analogs

  • Computational studies to predict binding to potential biological targets

  • Toxicological assessment if pharmaceutical applications are considered

These directions would help establish the potential utility of this compound in various applications and advance our understanding of benzoxazepin chemistry more broadly.

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